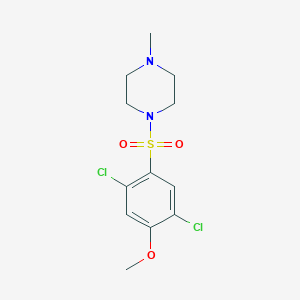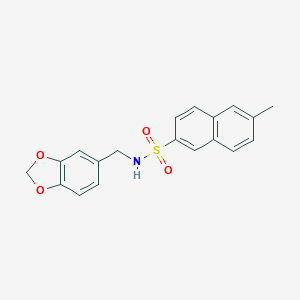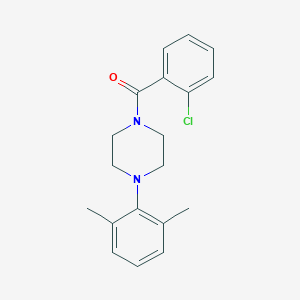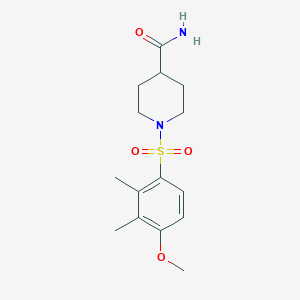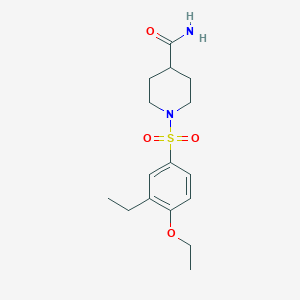
1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of sulfonylureas and has been studied for its biochemical and physiological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide typically involves the reaction of 4-ethoxy-3-ethylbenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Applications De Recherche Scientifique
1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide has been used in various scientific research studies due to its potential as a tool for investigating the mechanisms of action of certain enzymes and receptors. It has been found to be particularly useful in the study of potassium channels, which are involved in the regulation of various physiological processes.
Mécanisme D'action
The compound acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, 1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide can alter the electrical activity of cells and tissues, leading to a range of physiological effects. This includes the modulation of insulin secretion, regulation of smooth muscle contraction, and inhibition of platelet aggregation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide
- 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Uniqueness
1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide is unique due to its specific ethoxy and ethyl substitutions on the phenyl ring, which may confer distinct biochemical properties compared to other similar compounds. These structural differences can influence the compound’s binding affinity and specificity for potassium channels, making it a valuable tool in research.
Propriétés
Numéro CAS |
886122-87-8 |
|---|---|
Formule moléculaire |
C16H24N2O4S |
Poids moléculaire |
340.4g/mol |
Nom IUPAC |
1-(4-ethoxy-3-ethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O4S/c1-3-12-11-14(5-6-15(12)22-4-2)23(20,21)18-9-7-13(8-10-18)16(17)19/h5-6,11,13H,3-4,7-10H2,1-2H3,(H2,17,19) |
Clé InChI |
XBKVYUJZQVSHBX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OCC |
SMILES canonique |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



